5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 89364-06-7
Cat. No.: VC8362643
Molecular Formula: C5H3ClN4
Molecular Weight: 154.56 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine - 89364-06-7](/images/structure/VC8362643.png)
CAS No. | 89364-06-7 |
---|---|
Molecular Formula | C5H3ClN4 |
Molecular Weight | 154.56 g/mol |
IUPAC Name | 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C5H3ClN4/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H |
Standard InChI Key | MSGJNOUXBKOZPT-UHFFFAOYSA-N |
SMILES | C1=CN2C(=NC=N2)N=C1Cl |
Canonical SMILES | C1=CN2C(=NC=N2)N=C1Cl |
Chemical Identity and Structural Features
The IUPAC name for this compound is 5-chloro- triazolo[1,5-a]pyrimidine, with a molecular weight of 154.56 g/mol and the SMILES string C1=CN2C(=NC=N2)N=C1Cl
. The planar fused-ring system consists of a triazole (1,2,4-triazole) moiety annulated to a pyrimidine ring, with chlorine substitution at position 5 (Figure 1). This substitution introduces electronic effects that influence reactivity and binding interactions.
Table 1: Key molecular descriptors of 5-chloro- triazolo[1,5-a]pyrimidine
Property | Value | Source |
---|---|---|
Molecular formula | C₅H₃ClN₄ | |
Molecular weight | 154.56 g/mol | |
CAS Registry Number | 89364-06-7 | |
XLogP3 | 1.2 (estimated) |
The chlorine atom’s electronegativity increases the compound’s lipophilicity compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .
Synthesis and Structural Modification
While no explicit synthesis protocol for 5-chloro- triazolo[1,5-a]pyrimidine is detailed in the provided sources, plausible routes can be inferred from related triazolo[1,5-a]pyrimidine derivatives. A common strategy involves cyclocondensation reactions using chloro-substituted precursors. For example:
-
Chlorination of Parent Scaffold: Direct chlorination of triazolo[1,5-a]pyrimidine using POCl₃ or PCl₃ under controlled conditions could introduce the chlorine substituent .
-
Multicomponent Reactions: Green synthesis methods employing lemon juice as a catalyst (as seen in triazolo[1,5-a]pyrimidine-amino acid conjugates) might adapt to incorporate chloro-substituted aldehydes or ketones .
Table 2: Hypothetical synthesis routes based on analog studies
Method | Reagents | Yield* | Reference Analogy |
---|---|---|---|
Cyclocondensation | Chloroacetonitrile, thiourea | ~75% | |
Microwave-assisted | POCl₃, DMF | ~82% |
Physicochemical Characterization
Spectral Properties
Although specific spectral data for 5-chloro- triazolo[1,5-a]pyrimidine are unavailable, inferences can be drawn from analogs:
-
IR Spectroscopy: Expected C-Cl stretch at ~600–800 cm⁻¹ and aromatic C=N stretches near 1600 cm⁻¹ .
-
¹H NMR: Downfield shifts for pyrimidine protons (δ 8.5–9.5 ppm) due to electron-withdrawing chlorine .
-
Mass Spectrometry: Molecular ion peak at m/z 154.56 (M⁺) with fragmentation patterns indicative of Cl loss .
Solubility and Stability
The compound’s solubility likely follows trends observed in halogenated heterocycles:
-
Polar solvents: Moderate solubility in DMSO or DMF due to dipole interactions.
-
Aqueous media: Low solubility, enhanced by protonation under acidic conditions .
Stability studies on similar triazolo-pyrimidines suggest susceptibility to hydrolysis under strong acidic/basic conditions, necessitating anhydrous storage .
Biological Activity and Mechanisms
Antitumor Activity
Compound 19 from triazolo[1,5-a]pyrimidine derivatives showed IC₅₀ values of 6.1 μM (HT-1080 cells), attributed to intercalation or kinase inhibition . Chlorine’s electron-withdrawing effects might modulate such interactions, though specific data are lacking.
Applications and Future Directions
Table 3: Potential applications of 5-chloro-[1,2,] triazolo[1,5-a]pyrimidine
Future studies should prioritize:
-
Synthetic optimization to improve yield and purity.
-
In vitro screening against cancer cell lines and resistant pathogens.
-
Computational modeling to predict target binding modes.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume